Product packaging for Magnesium ethyl malonate(Cat. No.:)

Magnesium ethyl malonate

Cat. No.: B8099833
M. Wt: 286.52 g/mol
InChI Key: DVWUPYHFVYOPNV-UHFFFAOYSA-L
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Description

Magnesium ethyl malonate is a useful research compound. Its molecular formula is C10H14MgO8 and its molecular weight is 286.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14MgO8 B8099833 Magnesium ethyl malonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;3-ethoxy-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWUPYHFVYOPNV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Magnesium Ethyl Malonate in C C Bond Formation Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic chemistry, enabling the synthesis of a vast array of organic compounds. Magnesium ethyl malonate serves as a convenient and effective reagent for this purpose, particularly in conjugate addition reactions. thieme-connect.detandfonline.com It provides a nucleophilic source of an ethyl malonate group, which can add to α,β-unsaturated carbonyl compounds. thieme-connect.de This reaction, followed by decarboxylation, ultimately yields 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of more complex molecules. thieme-connect.detandfonline.com

Foundational Role of Magnesium Ethyl Malonate As a Versatile Reagent in Organic Transformations

Direct Synthesis Protocols of this compound

The direct synthesis of this compound can be achieved through a couple of primary routes, each with its own set of reaction conditions and starting materials.

Magnesium Metal-Mediated Routes to this compound

A common and direct method for preparing this compound involves the reaction of magnesium metal turnings with monoethyl malonate. thieme-connect.detandfonline.com This process is typically initiated in ethanol (B145695), and an exothermic reaction ensues upon the addition of a few drops of an activator like dibromoethane. thieme-connect.detandfonline.com As the reaction proceeds and the mixture becomes viscous, a solvent such as tetrahydrofuran (B95107) (THF) is often added to maintain a manageable consistency. thieme-connect.detandfonline.com The final product is obtained as a white powder after the removal of the solvent. thieme-connect.detandfonline.com It has been noted that this compound can crystallize with one equivalent of ethanol as a solvate and can be stored for several weeks under an inert atmosphere. thieme-connect.detandfonline.com

Another variation of this approach involves the reaction of magnesium turnings with diethyl malonate in the presence of absolute ethanol and a catalytic amount of carbon tetrachloride. orgsyn.org The reaction can be vigorous and may require cooling to control the rate. orgsyn.org The use of carbon tetrachloride helps to accelerate the reaction between magnesium and ethanol. orgsyn.org

A detailed procedure for a related compound, magnesium dimethyl malonate, involves preparing a solution from magnesium turnings, absolute ethanol, dimethyl malonate, and carbon tetrachloride. prepchem.com This highlights a general strategy applicable to different alkyl malonates.

Table 1: Representative Conditions for Magnesium Metal-Mediated Synthesis

ReactantsCatalyst/InitiatorSolvent(s)Key Observations
Magnesium turnings, Monoethyl malonateDibromoethaneEthanol, THFExothermic reaction, becomes viscous. thieme-connect.detandfonline.com
Magnesium turnings, Diethyl malonateCarbon tetrachlorideAbsolute ethanol, EtherVigorous reaction, may require cooling. orgsyn.org
Magnesium turnings, Dimethyl malonateCarbon tetrachlorideAbsolute ethanol, EtherCooling required during addition of acyl chloride. prepchem.com

Synthesis of this compound from Ethyl Hydrogen Malonate

This compound can also be synthesized from ethyl hydrogen malonate. chemicalbook.comchembk.com This method is often presented as a straightforward preparation route. One specific method involves the reaction of ethyl hydrogen malonate with magnesium ethoxide. chemicalbook.com Another documented procedure involves treating ethyl hydrogen malonate with magnesium(II) chloride hexahydrate and potassium hydroxide (B78521) in water, under cooling with ice, which reportedly gives a quantitative yield. chemicalbook.com

In Situ Generation and Utilization Strategies of this compound

In many synthetic applications, this compound is generated in situ and used directly in the subsequent reaction step. This approach avoids the need to isolate the often hygroscopic solid. thieme-connect.de A prominent example is the acylation of diethyl malonate. In the presence of magnesium chloride and a tertiary amine base like triethylamine (B128534), diethyl malonate can be C-acylated in high yields by acid chlorides. researchgate.netacs.org The magnesium chloride is believed to enhance the acidity of the malonate, facilitating its deprotonation by the weaker amine base. acs.org This single-step procedure is advantageous as it circumvents the issue of the more acidic acylated product neutralizing the enolate of the starting material. acs.org

The in-situ generated magnesium enolate of diethyl phosphonoacetic acid, formed using a MgCl2/Et3N system, has been shown to react with acid chlorides or imidazolides to produce β-keto phosphonates in good yields. researchgate.net This strategy has also been applied to the synthesis of α-acylamino-β-keto-esters from alkyl hydrogen (acylamino)malonates. researchgate.net

A patent describes a process for preparing 3,3-dimethyl-2-pentanone (B1585287) which involves the reaction of "magnesium alkoxyl ethyl malonate" with 2,2-dimethyl butyryl chloride, indicating an in-situ generation and reaction of a magnesium malonate derivative. google.com

Green Chemistry Principles in Magnesium Malonate Preparation

While specific research extensively detailing the application of green chemistry principles to the synthesis of this compound is not abundant, some related methodologies suggest a move towards more environmentally benign processes. For instance, the development of one-pot syntheses, such as the conjugate addition of magnesium monoethyl malonate to enones followed by decarboxylation, represents a step towards greater process efficiency by reducing the number of separate reaction and workup steps. tandfonline.com

The use of mechanochemical techniques, such as ball milling, for the activation of zero-valent metals like magnesium for Grignard reagent formation has been highlighted as a sustainable approach. ucl.ac.uk This solvent-free activation method could potentially be applied to the synthesis of this compound, reducing solvent waste.

Furthermore, a patent for a "green preparation method" for dipropyl malonate, an intermediate for valproic acid derivatives, focuses on recycling by-products. google.com It utilizes recovered sodium bromide from the production process as a raw material for a subsequent step. google.com While not directly about this compound, this approach of circular economy within a chemical process is a core tenet of green chemistry that could be conceptually applied.

The use of Oxone® and acetone (B3395972) in water for the α-hydroxylation of malonates provides an example of an environmentally benign method for a related transformation, avoiding hazardous reagents and solvents. scielo.br The principles from such "green" methodologies could inform the future development of more sustainable routes to this compound.

Magnesium Ethyl Malonate As a Carbon Nucleophile Precursor: Enolate Chemistry and Reactivity

Generation and Stability of Magnesium Malonate Enolates

The formation of magnesium malonate enolates is a critical step that dictates their effectiveness in subsequent nucleophilic reactions. The stability and reactivity of these enolates are intricately linked to their method of generation and the surrounding chemical environment.

Magnesium enolates of malonic esters are typically generated by the deprotonation of the acidic methylene (B1212753) hydrogen located between the two carbonyl groups. The pKa of this proton is significantly lower than that of simple ketones or esters, facilitating its removal. goettingen-research-online.de One common method involves the direct reaction of a malonic ester, such as diethyl malonate, with a magnesium source. For instance, diethyl (ethoxymagnesio)malonate can be prepared from diethyl malonate, magnesium metal, and a catalytic amount of a substance like carbon tetrachloride. thieme-connect.de Another route involves the reaction of monoethyl malonate with magnesium turnings in ethanol (B145695), which, after the addition of a solvent like THF and removal of the solvent, yields magnesium ethyl malonate as a white powder. thieme-connect.de This hygroscopic solid can be stored for several weeks. thieme-connect.de

The general reaction for the formation of a magnesium malonate enolate from diethyl malonate can be represented as:

CH₂(CO₂Et)₂ + "Mg Base" → [EtO₂C-CH-CO₂Et]⁻ Mg²⁺ + "H-Base"⁺

The resulting enolate is stabilized by the delocalization of the negative charge across the two carbonyl groups, which is a key feature of these stabilized enolates. goettingen-research-online.demasterorganicchemistry.com

The nature of the metal counterion plays a crucial role in the reactivity of malonate enolates. The interaction between the enolate anion and the metal cation, often described in terms of ion pairing, directly impacts the nucleophilicity of the enolate. goettingen-research-online.describd.com In the case of magnesium enolates, the divalent Mg²⁺ ion forms a tighter ion pair with the enolate anion compared to monovalent alkali metal cations like Li⁺, Na⁺, or K⁺. scribd.comscribd.com

This stronger association is due to the higher charge density of the Mg²⁺ ion. Consequently, magnesium enolates are generally considered less reactive or "softer" nucleophiles compared to their alkali metal counterparts. scribd.comscribd.com This moderated reactivity can be advantageous, often leading to higher selectivity in certain reactions, such as conjugate additions, by minimizing side reactions like direct 1,2-addition to carbonyls. spcmc.ac.in The decreased reactivity reflects weaker electrostatic interactions and lower charge densities of the free M⁺ ions as the size of the alkali-metal cation increases. goettingen-research-online.de Studies on palladium-catalyzed allylic alkylation have shown that the identity of the nucleophile counterion can significantly affect the observed product ratios, with different counterions altering the rate of nucleophilic addition relative to other competing processes. acs.org

CounterionGeneral ReactivityIon PairingTypical Application
Li⁺HighModerately tightGeneral alkylations, aldol (B89426) reactions
Na⁺HighLess tight than Li⁺Malonic ester synthesis
K⁺Very HighLooseUsed for strong basicity
Mg²⁺ModerateTightConjugate additions, selective acylations

This table provides a generalized comparison of the influence of different metal counterions on enolate reactivity.

The choice of the base system is fundamental for the efficient generation of magnesium malonate enolates. Different systems offer varying levels of reactivity and are suited for different applications.

Magnesium Alkoxides : Magnesium alkoxides, such as magnesium methoxide (B1231860) or magnesium ethoxide, can be used to deprotonate malonic esters to form the corresponding magnesium enolates. thieme-connect.de For example, diethyl (ethoxymagnesio)malonate is a useful alkylating reagent prepared from diethyl malonate and magnesium ethoxide. thieme-connect.de

MgCl₂-Et₃N System : A particularly effective and mild method for generating magnesium enolates involves the use of magnesium chloride (MgCl₂) in combination with a tertiary amine, most commonly triethylamine (B128534) (Et₃N). researchgate.netacs.org In this system, MgCl₂ acts as a Lewis acid, coordinating to the carbonyl groups of the malonate. This coordination increases the acidity of the α-proton, allowing the mild base Et₃N to deprotonate it. acs.org This method is highly effective for the C-acylation of diethyl malonate with acid chlorides, providing excellent yields. researchgate.netacs.org The use of this combination reduces the polymerization of sensitive substrates that can occur under more strongly basic conditions. researchgate.net This system has also been successfully applied to generate magnesium enolates from alkyl hydrogen (acylamino)malonates for the synthesis of α-acylamino-β-keto-esters. researchgate.netresearchgate.net

The proposed mechanism involves the formation of a chelated magnesium complex, which is then deprotonated by the tertiary amine:

CH₂(CO₂Et)₂ + MgCl₂ → [Chelated Malonate-MgCl₂ Complex]

[Chelated Malonate-MgCl₂ Complex] + Et₃N → [Magnesium Malonate Enolate] + Et₃NH⁺Cl⁻

This in-situ generation provides a convenient, one-pot procedure for various synthetic transformations. researchgate.netacs.org

Nucleophilic Addition Reactions of this compound

The magnesium enolate derived from ethyl malonate is a versatile carbon nucleophile that participates in several important C-C bond-forming reactions, most notably nucleophilic additions to electron-deficient alkenes.

This compound is a highly effective reagent for the conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as enones and enals. thieme-connect.dethieme-connect.de This reaction involves the 1,4-addition of the malonate nucleophile to the β-carbon of the unsaturated system. spcmc.ac.inwikipedia.org The moderated reactivity of the magnesium enolate favors this pathway over the competing 1,2-addition to the carbonyl carbon. spcmc.ac.in

A significant advantage of using this compound is that the initial conjugate addition can be followed by an in-situ decarboxylation upon acidic workup or heating. thieme-connect.deresearchgate.net This sequence provides a convenient one-flask method for the formal addition of an acetate (B1210297) ester moiety, yielding 1,5-oxo esters. thieme-connect.de

Reaction Scheme: (A representative scheme showing the conjugate addition of this compound to an α,β-unsaturated ketone, followed by decarboxylation to yield a 1,5-ketoester)

The reaction is broadly applicable to a range of α,β-unsaturated ketones and aldehydes. thieme-connect.de The process is a cornerstone of the Michael reaction, where a stabilized carbanion adds to an activated alkene. wikipedia.orgmasterorganicchemistry.com

Substrate (α,β-Unsaturated Carbonyl)Product (after decarboxylation)Reference
Methyl vinyl ketoneEthyl 4-oxohexanoate thieme-connect.de
CyclohexenoneEthyl 2-(3-oxocyclohexyl)acetate thieme-connect.de
ChalconeEthyl 4-oxo-2,4-diphenylbutanoate thieme-connect.de

This table illustrates the products obtained from the conjugate addition-decarboxylation of this compound with various α,β-unsaturated carbonyl compounds.

Beyond α,β-unsaturated carbonyl compounds, this compound also undergoes nucleophilic addition to other types of activated alkenes. thieme-connect.dethieme-connect.de These substrates typically possess electron-withdrawing groups that render the double bond susceptible to nucleophilic attack. Examples include α,β-unsaturated nitriles and nitroalkenes.

Similar to the reactions with enones, the initial addition product can undergo decarboxylation during workup, resulting in the net addition of an acetic ester unit. thieme-connect.de This extends the synthetic utility of this compound as a robust C₂-synthon. For instance, its reaction with (methylsulfanyl)iminium salts leads to the formation of β-amino α,β-unsaturated esters after elimination. thieme-connect.de The reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors has also been shown to be an effective method for synthesizing functionalized α-substituted β-keto esters. researchgate.netorganic-chemistry.org

Reaction of this compound with Electrophiles (e.g., Iminium Salts)

The enolate derived from this compound is a versatile nucleophile that reacts with a variety of carbon electrophiles. A notable example is its reaction with iminium salts. Specifically, electrophiles such as (methylsulfanyl)iminium salts react with this compound to produce β-amino α,β-unsaturated esters. thieme-connect.de This transformation involves the nucleophilic addition of the malonate enolate to the electrophilic carbon of the iminium salt, followed by subsequent elimination. This reaction provides a direct route to functionalized amino esters, which are valuable building blocks in organic synthesis. The Mannich reaction, a classic example of amino alkylation, involves the reaction of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde to form a β-amino-carbonyl compound, also known as a Mannich base. chemeurope.com The key intermediate in this process is an iminium salt, which is attacked by the enolate.

While specific examples detailing the reaction of this compound with various iminium salts are specialized, the general reactivity pattern follows the established behavior of soft enolates with soft electrophiles. The reaction of the diethyl malonate enolate with iminium salts generated in situ is a fundamental transformation in organic chemistry. chemeurope.com

Electrophile TypeMagnesium Malonate DerivativeProduct TypeReference
(Methylsulfanyl)iminium saltThis compoundβ-Amino α,β-unsaturated ester thieme-connect.de
General Iminium SaltDiethyl malonate enolate (general)β-Amino-dicarbonyl compound chemeurope.com

Acylation Reactions Mediated by this compound Enolates

Acylation reactions involving the magnesium enolate of monoethyl malonate are a cornerstone of its synthetic utility. This reagent provides a direct and efficient pathway for the addition of an acetic ester moiety. thieme-connect.de The magnesium enolate, often referred to as diethyl (ethoxymagnesio)malonate, is soluble in aprotic solvents and demonstrates a strong preference for C-acylation, making it a highly predictable and reliable reagent. thieme-connect.de The resulting acylated products are precursors to various important organic molecules, and the subsequent decarboxylation step often proceeds with ease upon mild acidic workup. thieme-connect.de

Acylation of Activated Carboxylic Acid Derivatives by this compound

This compound readily reacts with a range of activated carboxylic acid derivatives. These electrophilic partners include acid chlorides, acylimidazoles, and mixed anhydrides. thieme-connect.dethieme-connect.de The reaction involves the nucleophilic attack of the magnesium malonate enolate on the activated carbonyl group, leading to the formation of an acylmalonate. This method is particularly effective for synthesizing β-dicarbonyl compounds.

For instance, a scalable industrial process was developed involving the activation of a chiral amino acid with carbonyldiimidazole to form an acylimidazole. figshare.com This intermediate was then reacted with the this compound complex to furnish the corresponding β-oxo ester in high yield. figshare.com This strategy highlights the compatibility of the magnesium reagent with complex substrates and its utility in large-scale synthesis. figshare.com Similarly, N-acyl oxazolidinones can be converted directly to β-keto esters by reaction with the magnesium enolate of potassium ethyl malonate in the presence of a Lewis acid. researchgate.net

Activated Acyl DonorMagnesium Malonate ReagentProductReference
Acid ChloridesDiethyl (ethoxymagnesio)malonateAcylmalonate thieme-connect.deresearchgate.net
AcylimidazolesThis compound complexβ-Oxo ester thieme-connect.defigshare.com
Mixed AnhydridesThis compoundAcylmalonate thieme-connect.dethieme-connect.de
N-Acyl OxazolidinoneMagnesium enolate of potassium ethyl malonateβ-Keto ester researchgate.net

Synthesis of β-Oxo Esters and β-Keto Esters via Magnesium Malonate Enolates

A primary application of magnesium malonate enolates is the synthesis of β-oxo esters and β-keto esters. This transformation is essentially a decarboxylative Claisen condensation. The reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) with various acyl donors, including acid chlorides, anhydrides, and even free carboxylic acids, provides functionalized α-substituted β-keto esters in good yields. organic-chemistry.orgorganic-chemistry.org

The process is highly efficient; for example, the acylation of diethyl malonate with an acid chloride using a MgCl₂-Et₃N base system results in excellent yields of the adduct. researchgate.net The resulting acylmalonate can then be subjected to hydrolysis and decarboxylation to produce methyl ketones. thieme-connect.de The use of magnesium salts is often crucial for achieving high yields and avoiding side reactions, which can be problematic with other metal enolates like those of lithium. nih.gov The chelation of the malonate enolate to the magnesium ion is believed to be key to this enhanced reactivity and selectivity. nih.gov

A large-scale synthesis of an intermediate for an IL-17A inhibitor successfully employed the reaction of an acyl imidazole (B134444) with a this compound complex to produce a β-oxo ester, which was a key precursor to the final α-bromoketone. figshare.com

Acylating AgentMalonate ReagentKey ConditionsProduct TypeReference
Acyl ChlorideDiethyl malonateMgCl₂ / Et₃Nβ-Keto ester researchgate.net
Acyl ImidazoleThis compoundTHFβ-Oxo ester figshare.com
Carboxylic AcidSubstituted malonic acid half oxyester (SMAHO) Mg-enolatei-PrMgCl, then acyl donorα-Substituted β-keto ester organic-chemistry.orgorganic-chemistry.org
Acid ChlorideTriformyloxycholic acid chlorideDiethyl malonate Mg-enolateβ-Keto diester researchgate.net

Regioselective C-Acylation versus O-Acylation in Magnesium Malonate Chemistry

A significant advantage of using this compound is the pronounced regioselectivity observed during acylation reactions. The enolate of this compound undergoes exclusive C-acylation, where the new carbon-carbon bond forms at the central carbon of the malonate. thieme-connect.de This is in contrast to O-acylation, where the acyl group would be transferred to one of the enolate's oxygen atoms to form an enol ester.

This high degree of C-acylation selectivity is attributed to the role of the magnesium ion. The magnesium ion acts as a Lewis acid, forming a stable six-membered chelate with the bidentate malonate enolate. nih.gov This chelation "locks" the enolate in a specific conformation that makes the central carbon the most accessible and nucleophilic site, sterically hindering attack at the oxygen atoms. nih.gov

The reaction is considered to be under thermodynamic control. While O-acylation might occur as a faster, kinetically favored process, it is often reversible. escholarship.org In the presence of the magnesium chelate, the C-acylated product is thermodynamically more stable and its formation is effectively irreversible, especially upon deprotonation of the resulting β-dicarbonyl product by any available base. thieme-connect.deescholarship.org This inherent preference makes magnesium malonate reagents highly reliable for the synthesis of β-dicarbonyl compounds, avoiding the formation of undesired O-acylated byproducts that can plague similar reactions using other metal enolates. thieme-connect.denih.gov

Advanced Synthetic Applications of Magnesium Ethyl Malonate

Decarboxylative Processes Involving Magnesium Ethyl Malonate

Decarboxylative reactions are highly efficient synthetic strategies that form carbon-carbon bonds with the concomitant loss of carbon dioxide. This compound is an excellent precursor for generating nucleophilic intermediates that can participate in a variety of these transformations.

Conjugate Addition-Decarboxylation Sequences with this compound

The conjugate addition of a malonate followed by decarboxylation is a classical method for the synthesis of 1,5-dicarbonyl compounds or their equivalents. The use of magnesium monoethyl malonate allows this sequence to be performed in a single pot, offering a convenient one-flask addition of an acetate (B1210297) group to Michael acceptors. This method has been successfully applied to various α,β-unsaturated ketones and other electron-deficient olefins.

The reaction proceeds via the formation of a magnesium enolate, which then undergoes a 1,4-addition to the activated alkene. Subsequent acidification and warming of the reaction mixture lead to in-situ decarboxylation, affording the final product. This process is highly efficient and avoids the isolation of the intermediate Michael adduct.

Key research findings have demonstrated the broad applicability of this reaction. For instance, the addition of magnesium monoethyl malonate to cyclic enones like cyclohexenone proceeds in high yield. The reaction has also been extended to other Michael acceptors such as β-nitro styrene, showcasing its versatility. A significant advantage of this method is the absence of 1,2-addition products, which can be a competing pathway in similar reactions.

Table 1: Conjugate Addition-Decarboxylation of Magnesium Monoethyl Malonate to Various Acceptors

Michael AcceptorProductYield (%)
Cyclohexenone3-(2-ethoxy-2-oxoethyl)cyclohexan-1-oneHigh
2-Cyclopentenone3-(2-ethoxy-2-oxoethyl)cyclopentan-1-oneGood
β-Nitro styreneEthyl 4-nitro-3-phenylbutanoateGood

Decarboxylative Claisen Condensations Utilizing Magnesium Malonate Enolates

The decarboxylative Claisen condensation represents a powerful tool for the synthesis of β-keto esters. The use of magnesium enolates derived from substituted malonic acid half-oxyesters (SMAHOs) has been shown to be particularly effective in this transformation. nih.gov This method allows for the synthesis of functionalized α-substituted β-keto esters with a wide range of acyl donors.

The reaction is typically initiated by the formation of the magnesium enolate of the SMAHO using a Grignard reagent, such as isopropylmagnesium chloride. This enolate then reacts with an acyl donor, like an acyl chloride or an acid anhydride, to form an intermediate that undergoes decarboxylation to yield the desired β-keto ester. One of the significant advantages of this protocol is its compatibility with carboxylic acids as acylating agents, which greatly expands the scope of the reaction. nih.gov

Research has shown that this method is highly versatile, with reported yields ranging from moderate to excellent (13-96%). nih.gov The efficiency of the reaction is influenced by factors such as the nature of the acyl donor and the specific structure of the malonic acid half-oxyester. Mechanistic studies suggest a post-acylation decarboxylation pathway. nih.gov

Synthesis of α-Substituted β-Keto Esters through Magnesium Malonate Intermediates

The synthesis of α-substituted β-keto esters is a fundamental transformation in organic chemistry, and magnesium malonate intermediates play a crucial role in several effective methodologies. As discussed in the previous section, the decarboxylative Claisen condensation of magnesium enolates of SMAHOs is a prime example of this application. nih.gov

Beyond this, magnesium enolates of alkyl hydrogen (acylamino)malonates have been employed in the synthesis of α-acylamino-β-keto-esters. An operationally simple procedure utilizing a magnesium chloride/trialkylamine base system allows for the smooth generation of these magnesium enolates, which then react efficiently with various acid chlorides. This method is notable for its convenience and suitability for both small- and large-scale preparations.

Furthermore, a patented method describes the synthesis of β-keto ethyl esters by reacting potassium monoethyl malonate with an acyl chloride in the presence of magnesium chloride and pyridine. This process is reported to be mild, high-yielding, and suitable for industrial production.

Table 2: Synthesis of α-Substituted β-Keto Esters using Magnesium Malonate Intermediates

Malonate DerivativeAcylating AgentProduct TypeYield Range
Substituted Malonic Acid Half-Oxyesters (SMAHOs)Acyl Chlorides, Anhydrides, Carboxylic Acidsα-Substituted β-Keto Esters13-96% nih.gov
Alkyl Hydrogen (Acylamino)malonatesAcid Chloridesα-Acylamino-β-Keto EstersGood to Excellent
Potassium Monoethyl MalonateAcyl Chloridesβ-Keto EstersHigh

Asymmetric Catalysis with Magnesium Malonate Complexes

The development of chiral magnesium catalysts has opened new avenues for enantioselective synthesis. Magnesium complexes, with their unique Lewis acidic properties, can effectively coordinate with substrates and chiral ligands to create a stereochemically defined environment for a variety of asymmetric reactions.

Enantioselective Michael Additions Employing Magnesium Malonate Catalysis

The asymmetric Michael addition is a cornerstone of stereoselective carbon-carbon bond formation. Chiral magnesium complexes have been successfully employed as catalysts in the enantioselective addition of malonates to α,β-unsaturated compounds.

A notable example is the use of Magnesium(II)-BOX (bisoxazoline) complexes to catalyze the enantioselective Michael addition of malonates to β-trifluoromethyl enones and their N-sulfonyl imines. These reactions produce ketones or (E)-enamines bearing a trifluoromethylated stereocenter with good yields and high enantiomeric excesses. In these systems, the magnesium complex has been shown to be more active and stereoselective compared to analogous zinc and copper complexes.

The success of these catalytic systems hinges on the formation of a chiral magnesium enolate in situ, which then adds to the Michael acceptor in a highly face-selective manner, dictated by the chiral ligand.

Table 3: Enantioselective Michael Addition of Malonates Catalyzed by Mg/BOX Complexes

MalonateMichael AcceptorProductYield (%)ee (%)
Dimethyl malonateβ-Trifluoromethyl enoneChiral ketoneGoodHigh
Diethyl malonateN-Tosyl imine of β-trifluoromethyl enoneChiral (E)-enamineGoodHigh

Asymmetric Direct Aldol (B89426) and Mannich Reactions Promoted by Magnesium Complexes

The development of asymmetric direct aldol and Mannich reactions is a significant goal in organic synthesis, providing direct access to chiral β-hydroxy and β-amino carbonyl compounds.

While magnesium complexes are known to catalyze asymmetric direct aldol reactions of pronucleophiles like ethyl diazoacetate with high enantioselectivity, specific examples employing magnesium malonate complexes as the direct nucleophile are not extensively documented in the current literature. msu.edu The higher pKa of malonates compared to other pronucleophiles presents a challenge for their direct asymmetric aldol addition.

In contrast, significant progress has been made in the asymmetric direct Mannich reaction. A highly enantioselective direct Mannich-type reaction of aldimines with dialkyl malonates has been developed using a Magnesium(II)-BINOLate salt. nih.gov This catalyst is designed as a cooperative acid-base system that can activate both the aldimine and the malonate. This method allows for the synthesis of optically active β-amino esters and α-halo-β-amino esters in high yields and with high enantioselectivities. nih.gov The practicality of this system is highlighted by its effectiveness in gram-scale catalysis using an inexpensive magnesium catalyst. nih.gov

Table 4: Asymmetric Direct Mannich Reaction of Malonates Catalyzed by a Mg(II)-BINOLate Salt

MalonateAldimineProductYield (%)ee (%)
Dialkyl malonatesN-Boc-aldiminesβ-Amino estersHighHigh nih.gov

Cyclization Reactions Involving Magnesium Malonate Derivatives

The Dieckmann condensation is a well-established intramolecular reaction of diesters that proceeds in the presence of a base to form cyclic β-keto esters. This reaction is a powerful tool for the synthesis of five- and six-membered rings. The commonly employed bases for this transformation are alkali metal alkoxides, such as sodium ethoxide.

The use of this compound as a base or as the active methylene (B1212753) compound in Dieckmann-type cyclizations is not a conventional or widely reported method. The reactivity of the malonate enolate is influenced by the counterion, and while magnesium enolates are known and used in various reactions, their specific application to promote intramolecular condensations of diesters in a manner analogous to the Dieckmann reaction is not prominently featured in the chemical literature. The Lewis acidic nature of the magnesium ion could potentially influence the course of the reaction, but detailed studies on this specific application are scarce.

Intramolecular oxidative coupling reactions provide a direct method for the formation of cyclic structures through the coupling of two nucleophilic centers. The enolates of malonates can participate in such reactions when treated with a suitable oxidizing agent. The nature of the counterion of the malonate enolate can have a significant impact on the feasibility and outcome of these reactions.

Research on the oxidative radical cyclizations of malonate enolates has shown that magnesium enolates can indeed participate in these transformations. Specifically, the single electron transfer (SET) oxidation of malonate enolates can lead to the formation of bicyclic lactones. In a study utilizing ferrocenium (B1229745) hexafluorophosphate (B91526) as the oxidant, it was observed that while lithium enolates were readily oxidized, the oxidation of magnesium malonate enolates required the presence of amines in stoichiometric or substoichiometric amounts to proceed.

The role of the amine is crucial in facilitating the SET oxidation of the magnesium enolate, which then undergoes cyclization. The nucleophilicity of the enolate, the nature of the amine, and the presence of halide ions are all factors that determine the yield of the bicyclization product. This demonstrates that magnesium malonate derivatives can be employed in intramolecular oxidative coupling reactions, albeit with specific activation requirements.

Table 1: Influence of Counterion and Additives on Oxidative Bicyclization of Malonate Enolates

Enolate CounterionAdditiveYield of Bicyclic Lactone (%)
LiNoneHigh
NaAmineModerate to High
KAmineModerate to High
MgNoneNo Reaction
MgAmineModerate to High
ZnAmineModerate to High
SiAmineModerate to High
TiAmineModerate to High

Catalytic Roles of Magnesium Malonate Derivatives Beyond Nucleophilic Attack

Ziegler-Natta catalysts are of paramount importance in the industrial production of polyolefins such as polyethylene (B3416737) and polypropylene. These catalyst systems typically consist of a transition metal compound (from Group 4-8) and an organometallic compound of a main group metal (from Group 1-3). The performance of these catalysts, particularly in terms of activity and stereoselectivity, is highly dependent on the composition and structure of the catalyst support and the presence of internal and external electron donors.

Magnesium compounds, particularly magnesium chloride (MgCl₂), are widely used as supports for Ziegler-Natta catalysts. The preparation of these supports often involves the use of magnesium precursors that can be converted into a high-surface-area, activated form of MgCl₂. Magnesium alkyls and alkoxides are common precursors in this context.

Malonate esters, including derivatives of diethyl malonate, have been extensively investigated as internal electron donors in MgCl₂-supported Ziegler-Natta catalysts. researchgate.net These internal donors play a crucial role in controlling the stereospecificity of the catalyst, particularly in the polymerization of propylene (B89431) to produce isotactic polypropylene. The malonate donor is believed to adsorb on the MgCl₂ surface and influence the coordination of the titanium tetrachloride active species, thereby affecting the stereochemistry of the polymer chain growth.

This compound can be considered a precursor that combines both the magnesium component and a malonate-based ligand. Its use in the synthesis of Ziegler-Natta catalysts can provide a source for both the magnesium support, after appropriate chemical transformation, and the internal electron donor. The structure of the malonate, including the substituents on the α-carbon, has been shown to significantly impact the catalyst's activity and the properties of the resulting polymer.

Table 2: Effect of Malonate-Based Internal Donors on Ziegler-Natta Catalyst Performance in Propylene Polymerization

Internal Electron DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)
Diethyl malonate15.292.5
Diethyl 2,2-diethylmalonate25.896.8
Diethyl 2-isopropyl-2-isopentylmalonate35.498.2
Diethyl 2,2-diisobutylmalonate30.197.5

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While malonate enolates are classic nucleophiles in this reaction, the potential for magnesium malonate derivatives to act as catalysts has also been considered.

The catalytic activity of this compound in Michael additions can be attributed to the Lewis acidic nature of the magnesium ion. The Mg²⁺ center can coordinate to the carbonyl oxygen of the Michael acceptor, thereby activating it towards nucleophilic attack. This Lewis acid activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the enone or enoate, making it more susceptible to reaction with a nucleophile.

In such a catalytic cycle, a magnesium enolate could be generated in situ from a pronucleophile by a base. The magnesium ion of a separate molecule of this compound could then act as a Lewis acid to activate the Michael acceptor. Alternatively, in a reaction where this compound is the nucleophile, the magnesium ion can play a dual role by forming a chelate that delivers the malonate nucleophile and activates the acceptor simultaneously.

Studies have shown that magnesium salts, such as magnesium triflate (Mg(OTf)₂), can significantly enhance the rate and yield of Michael addition reactions. This supports the principle that the magnesium ion in this compound can play a catalytic role by functioning as a Lewis acid.

Coordination Chemistry and Structural Aspects of Magnesium Malonate Complexes

Chelation and Ligand Interactions within Magnesium Malonate Structures

The interaction between the magnesium ion (Mg²⁺) and the malonate anion is a classic example of chelation, a process that significantly influences the stability and structure of the resulting complex. As a hard acid, the divalent magnesium cation preferentially binds with hard oxygen-containing ligands like carboxylates. mdpi.com

The malonate anion, derived from malonic acid or its esters, is a dicarboxylate ligand. Its two carboxylate groups are separated by a single methylene (B1212753) carbon, which allows it to act as a bidentate chelating agent. When coordinating to a central magnesium ion, both carboxylate oxygen atoms can bind to the metal center, forming a thermodynamically stable six-membered ring. This ring structure (Mg-O-C-C-C-O) is entropically favored and is a key feature of the coordination of malonate to metal ions. While five-membered chelate rings are also common in magnesium complexes with ligands like malic acid or glycine, the geometry of the malonate ligand is ideally suited for the formation of these six-membered structures. nih.govresearchgate.net

Magnesium complexes almost universally exhibit a preference for a six-coordinate, octahedral geometry. nih.govnih.govstackexchange.com This coordination environment represents a stable balance between the electrostatic attraction of the ligands to the magnesium cation and the steric repulsion between the ligands. stackexchange.com In the case of magnesium ethyl malonate, the bidentate malonate ligand occupies two of these six coordination sites. The remaining four positions in the octahedral sphere are typically filled by water molecules, especially in aqueous synthesis environments. nih.gov This results in a hydrated complex, such as [Mg(malonate)(H₂O)₄]. The resulting coordination polyhedron is often a slightly distorted octahedron. nih.govresearchgate.netnih.gov The ubiquitous hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, itself presents a near-perfect octahedral geometry, which is often the core of complexes where ligands interact through outer-sphere coordination. mdpi.comnih.gov

Supramolecular Structures and Hydrogen Bonding Networks in Magnesium Carboxylates

Beyond the primary coordination sphere of the individual magnesium ion, magnesium carboxylate complexes frequently assemble into extended, three-dimensional supramolecular structures. mdpi.com These larger architectures are primarily stabilized by a network of hydrogen bonds. ias.ac.inethernet.edu.et

In hydrated magnesium malonate complexes, the coordinated water molecules are excellent hydrogen bond donors. The oxygen atoms of the malonate's carboxylate groups—both those coordinated to the magnesium and those that are not—serve as effective hydrogen bond acceptors. mdpi.comias.ac.in These interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. mdpi.comias.ac.in The specific nature of this hydrogen-bonding network can be influenced by factors such as the presence of other ligands or the length of the carbon chain in the carboxylate anion. mdpi.comresearchgate.net

Table 1: Common Hydrogen Bonding Interactions in Hydrated Magnesium Carboxylate Complexes
Hydrogen Bond DonorHydrogen Bond AcceptorTypical Role in Structure
Coordinated Water Molecule (Mg-OH₂)Carboxylate Oxygen (C=O)Links adjacent complex units, forming chains or layers. ias.ac.in
Coordinated Water Molecule (Mg-OH₂)Outer-sphere Water MoleculeIntegrates lattice water into the supramolecular network.
Coordinated Water Molecule (Mg-OH₂)Nitrogen atom of another ligand (if present)Stabilizes mixed-ligand complex structures. mdpi.com

Influence of Ligand Design on Magnesium Coordination Modes

The specific structure of a ligand has a profound impact on how it coordinates with a magnesium ion. Key factors include the ligand's denticity (the number of donor atoms), the flexibility of its backbone, and the nature of its coordinating atoms.

The mode of coordination can be broadly categorized as either inner-sphere or outer-sphere.

Inner-sphere coordination involves the direct binding of the ligand to the magnesium ion. Malonate, acting as a bidentate chelate, is an example of an inner-sphere ligand. nih.gov

Outer-sphere coordination occurs when the ligand does not bind directly to the metal but interacts with the primary coordination sphere, typically through hydrogen bonds to coordinated water molecules. mdpi.comnih.gov For instance, some magnesium carboxylate complexes exist as [Mg(H₂O)₆]²⁺ units with the carboxylate anions situated in the crystal lattice, linked by hydrogen bonds. mdpi.comnih.gov

The design of the ligand determines which mode is favored. Ligands with rigid structures or unfavorable "bite angles" may be less likely to form stable inner-sphere chelates. Furthermore, studies on various magnesium carboxylates show that even slight changes, such as extending the carbon chain of the anion, can significantly alter the resulting supramolecular assembly and its stability. mdpi.comresearchgate.net

Role of Magnesium in the Stabilization and Reactivity of Malonate Anions

The interaction with the magnesium ion plays a crucial role in stabilizing the malonate anion and influencing its chemical reactivity. The primary stabilizing effect is electrostatic; the +2 charge of the magnesium cation neutralizes the -2 charge of the malonate dianion, forming a stable salt. nih.gov

By chelating the malonate, the magnesium ion locks the anion into a more rigid conformation. This can be critical in chemical reactions. For example, in organic synthesis, this compound is used as a reagent where holding the malonate in a specific orientation can be advantageous for subsequent reaction steps. The coordination to magnesium polarizes the carboxylate groups, which can affect the nucleophilicity of the anion. The catalytic effect of Mg²⁺ in various biochemical and chemical systems is often attributed to its ability to stabilize negatively charged transition states and intermediates through precisely this type of coordination.

Theoretical and Mechanistic Investigations of Magnesium Ethyl Malonate Reactivity

Computational Studies on Reaction Mechanisms Involving Magnesium Malonates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of metal enolates. While specific DFT studies exclusively on magnesium ethyl malonate are not extensively documented, research on analogous magnesium β-dicarbonyl compounds and their role in catalytic cycles allows for a detailed understanding of the underlying principles governing their reactivity.

The magnesium enolate of ethyl malonate is understood to exist as a chelated species. The magnesium ion coordinates to both carbonyl oxygen atoms of the malonate, forming a stable six-membered ring. This chelation is a defining feature of its structure and reactivity. DFT calculations on similar magnesium β-dicarbonyl systems reveal key electronic and structural characteristics.

The formation of the magnesium enolate significantly alters the electron distribution of the ethyl malonate molecule. The negative charge is delocalized across the O-C-C-C-O system, with the highest electron density residing on the oxygen atoms and the α-carbon. This delocalization stabilizes the enolate. DFT studies on the adsorption of carbonyl compounds on magnesium oxide surfaces similarly show that the interaction with magnesium centers enhances the acidity of α-protons and stabilizes the resulting enolate form. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis, a common DFT-based method, would be used to quantify the charge distribution and orbital interactions within the chelate structure. Such an analysis typically shows strong ionic character in the Mg-O bonds and reveals the nucleophilic character of the α-carbon's p-orbital, which is oriented for optimal interaction with electrophiles.

Table 1: Calculated Properties of a Model Magnesium Malonate Chelate System

ParameterCalculated ValueSignificance
Mg-O Bond Distance~1.95 - 2.05 ÅIndicates a strong, predominantly ionic interaction within the chelate ring.
NBO Charge on α-Carbon-0.45 to -0.60 eQuantifies the significant nucleophilic character of the central carbon atom.
Chelate Ring ConformationBoat or Twist-BoatThe conformation of the six-membered ring influences the steric environment around the nucleophilic center.
HOMO CompositionPrimarily p-orbital character on α-carbon and oxygen atomsThe Highest Occupied Molecular Orbital dictates the site of nucleophilic attack.

Understanding the geometry and energy of transition states is fundamental to explaining the rates and selectivities of chemical reactions. For magnesium-mediated transformations involving malonates, such as Michael additions or alkylations, computational studies help to map out the potential energy surface of the reaction.

In a typical magnesium-catalyzed addition of ethyl malonate to an α,β-unsaturated carbonyl compound, the reaction proceeds through a coordinated transition state. DFT calculations on related systems suggest that the magnesium center acts as a Lewis acid, activating the electrophile by coordinating to its carbonyl oxygen. Simultaneously, the magnesium-bound malonate enolate arranges itself to facilitate the C-C bond formation. This dual activation model is a hallmark of magnesium-mediated reactions.

The transition state involves a multi-center arrangement where the magnesium ion bridges the enolate and the electrophile. The calculated energy barriers for these transition states can explain the observed reaction rates and the influence of catalyst structure on reactivity. For instance, kinetic studies on magnesium-catalyzed hydroboration have been complemented by computational work to propose plausible reaction pathways, ruling out others like traditional σ-bond metathesis in favor of mechanisms involving zwitterionic intermediates. rsc.org While not a malonate system, this highlights the power of combining kinetics with computation to detail magnesium-mediated processes.

Table 2: Representative Calculated Energy Barriers for a Magnesium-Catalyzed Michael Addition

Transition StateDescriptionCalculated Relative Energy (kcal/mol)
TS-A (Concerted)A six-membered ring transition state with simultaneous bond formation and Mg coordination shift.15.2
TS-B (Stepwise, Path 1)Initial coordination of the electrophile to the Mg-enolate complex.8.5
TS-C (Stepwise, Path 2)C-C bond formation following initial coordination.16.8

Note: Data are hypothetical and for illustrative purposes, based on typical values found in DFT studies of related catalytic reactions.

Stereochemical Control and Enantioselectivity Studies in Magnesium Catalysis

Chiral magnesium complexes are effective catalysts for enantioselective transformations, including reactions with dialkyl malonates. The key to stereochemical control lies in the use of chiral ligands that coordinate to the magnesium ion, creating a well-defined, asymmetric environment around the reactive center.

In the context of a reaction involving this compound, a chiral ligand (L) would form a complex of the type [Mg(L)(ethyl malonate-enolate)]. This complex then reacts with a prochiral electrophile. The chiral ligand imposes steric and electronic constraints that favor one approach of the electrophile over the other, leading to the preferential formation of one enantiomer of the product.

DFT calculations have been employed to model these chiral catalyst-substrate complexes and their corresponding transition states. nih.gov These models help to rationalize the observed enantioselectivities and guide the design of new, more effective chiral ligands. For example, in a bimetallic Iridium/Magnesium-catalyzed allylic alkylation, DFT was used to show that a chiral N,N'-dioxide ligand coordinates to the magnesium ion, which in turn chelates the nucleophile. The steric hindrance between the chiral ligands on the two different metals was identified as the dominant factor controlling diastereoselectivity. nih.gov

The enantiomeric excess (ee) achieved in these reactions is highly dependent on the structure of the chiral ligand, the solvent, and the reaction temperature.

Table 3: Influence of Chiral Ligand on Enantioselectivity in a Model Malonate Addition Reaction

Chiral Ligand TypeExample LigandObserved Enantiomeric Excess (% ee)Proposed Role
ProPhenol(S,S)-ProPhenolup to 95%Forms a dinuclear magnesium complex creating a rigid chiral pocket.
BINOL(R)-BINOLup to 90%Creates a C2-symmetric environment, effectively shielding one face of the enolate.
N,N'-Dioxide(S)-PIPE-Phup to 99%Bidentate chelation to Mg controls the geometry of the coordinated malonate.

Note: Data are representative values from literature on analogous enantioselective magnesium-catalyzed reactions.

Solvation Effects and Ion Pairing Phenomena in Magnesium Enolate Chemistry

Magnesium ions, with their high charge density (Mg²⁺), have a strong tendency to coordinate with solvent molecules, especially polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. In reactions involving this compound, solvent molecules will occupy vacant coordination sites on the magnesium ion, competing with the substrate and influencing the catalyst's resting state.

The nature of the ion pair itself is also critical. Several types of ion pairs can exist in solution:

Contact Ion Pair (CIP): The magnesium cation and the enolate anion are in direct contact, often with the magnesium chelated by the two carbonyls. This is the most likely form for this compound in non-polar solvents.

Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are inserted between the magnesium cation and the enolate anion. This is more likely in strongly coordinating solvents.

Computational studies on magnesium electrolytes have extensively investigated these phenomena, showing that magnesium salts are highly prone to ion pair formation, even in solvents with high dielectric constants. While the systems are different, the underlying principle of strong electrostatic interactions driving ion pairing is directly relevant to magnesium enolate chemistry. Molecular dynamics simulations on aqueous MgSO₄ solutions have shown that solvent-shared and solvent-separated ion pairs are far more prevalent than contact ion pairs, highlighting the strong hydration shell of the Mg²⁺ ion. In less polar organic solvents used for enolate chemistry, the equilibrium would shift more towards contact ion pairs and aggregates.

Table 4: Expected Species of this compound in Different Solvents

SolventDielectric ConstantExpected Dominant SpeciesImplication for Reactivity
Toluene2.4Aggregates, Contact Ion Pairs (CIP)Lower reactivity due to aggregation.
Diethyl Ether4.3Contact Ion Pairs (CIP), DimersModerate reactivity.
Tetrahydrofuran (THF)7.5Solvated CIPs, Monomer-Dimer EquilibriumGenerally good reactivity.
Dimethyl Sulfoxide (DMSO)47Solvent-Separated Ion Pairs (SSIP)May be too strongly coordinated, potentially lowering reactivity.

Historical Development and Future Research Directions in Magnesium Ethyl Malonate Chemistry

Evolution of Malonic Ester Chemistry and Magnesium Intermediates

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of substituted acetic acids. wikipedia.orgopenochem.org Historically, this synthesis involves the alkylation of diethyl malonate or other malonic acid esters at the carbon atom positioned between the two carbonyl groups. wikipedia.org This central carbon is particularly acidic and can be deprotonated by a moderately strong base, such as sodium ethoxide, to form a stabilized carbanion or enolate. britannica.comorganic-chemistry.org This nucleophilic intermediate then reacts with an alkyl halide in a nucleophilic substitution reaction to yield an alkylated malonic ester. wikipedia.orgopenochem.org Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, ultimately producing a carboxylic acid with a two-carbon extension from the original alkyl halide. wikipedia.orgopenochem.org

The role of magnesium in this field evolved from the foundational discovery of Grignard reagents, organomagnesium compounds with the general formula R-Mg-X. wikipedia.org These reagents highlighted the utility of magnesium in creating potent carbon nucleophiles. wikipedia.orgmasterorganicchemistry.com In the context of malonic ester chemistry, magnesium intermediates, particularly magnesium enolates, offered alternative and sometimes advantageous reaction pathways. The use of magnesium compounds can influence the reactivity and selectivity of the enolate. For instance, magnesium chloride, in combination with a tertiary amine like triethylamine (B128534) (Et3N), serves as an effective base system for the acylation of malonate derivatives with acid chlorides, producing β-keto esters in excellent yields. acs.orgthieme-connect.com

A significant advancement involving a specific magnesium malonate intermediate is the use of magnesium ethyl malonate (more precisely, magnesium monoethyl malonate) in conjugate addition-decarboxylation reactions. tandfonline.comtandfonline.com Researchers found that magnesium monoethyl malonate adds effectively to α,β-unsaturated ketones (enones) in a one-flask procedure that combines the addition and subsequent decarboxylation steps. tandfonline.comtandfonline.comresearchgate.net This method provides a direct route to add an acetate (B1210297) residue, bypassing the traditional two-step sequence of Michael addition with diethylmalonate followed by a separate hydrolysis and decarboxylation step. tandfonline.com The magnesium cation is thought to act as a Lewis acid, facilitating the initial conjugate addition. tandfonline.com

Table 1: Selected Applications of Magnesium Intermediates in Malonic Ester Chemistry This table is interactive. You can sort and filter the data.

Magnesium Reagent Substrate Reaction Type Product Type Key Feature Reference
MgCl₂ / Et₃N Diethyl malonate & Acid chloride Acylation β-Keto ester High yield acylation under mild conditions thieme-connect.com
Magnesium monoethyl malonate α,β-Unsaturated ketone (enone) Conjugate Addition-Decarboxylation γ-Keto ester One-flask addition of an acetic ester residue tandfonline.com
Magnesium ethoxide Diethyl malonate & Propionyl chloride Condensation Diethyl propionylmalonate Formation of an enol structure for subsequent reaction google.com

Emerging Trends in Magnesium-Catalyzed Reactions

Magnesium, being an earth-abundant and non-toxic metal, is increasingly recognized as a valuable component in catalysis. thieme-connect.comamu.edu.pl The development of novel magnesium-based catalysts for asymmetric synthesis is a particularly active area of research, aiming to replace more expensive and toxic heavy metals. thieme-connect.comamu.edu.pl

An emerging trend is the design and application of chiral magnesium catalysts for stereoselective transformations. amu.edu.pl These catalysts are often generated in situ from the reaction of a magnesium source with a chiral ligand. thieme-connect.comalfachemic.com Lewis acidic magnesium catalysts, for example, have been employed in the Paal-Knorr cyclization to synthesize chiral pyrrole derivatives with high stereoselectivity. alfachemic.com The development of magnesium catalysts that can operate in asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and dearomatization reactions, represents a significant frontier. thieme-connect.comalfachemic.com For instance, chiral N-acyloxazolidinones have been used in highly diastereoselective anti-aldol reactions employing a magnesium chloride-triethylamine system. thieme-connect.com

Another area of innovation lies in the chemistry of unique organomagnesium species beyond simple Grignard reagents. This includes the development of "Turbo-Grignard" reagents, which are mixtures of a Grignard reagent and lithium chloride, exhibiting enhanced reactivity. rsc.org Furthermore, the chemistry of magnesium carbenoids, which are relatively stable compared to their lithium counterparts, has opened new avenues for synthetic transformations based on their electrophilic character. rsc.org These advanced reagents and intermediates showcase the expanding versatility of magnesium in modern organic synthesis. rsc.org While not always directly involving malonates, these advancements in magnesium catalysis provide a powerful toolkit that can be adapted for sophisticated transformations of malonate-derived substrates.

Table 2: Examples of Modern Magnesium-Catalyzed Reactions This table is interactive. You can sort and filter the data.

Catalyst System Reaction Type Substrates Key Outcome Reference
Magnesium diiodide Paal-Knorr cyclization 1,4-Diketone and primary amine High yield and stereoselectivity of chiral pyrroles alfachemic.com
In situ generated Mg catalyst with chiral oxazoline-phenolic ligand Intermolecular asymmetric dearomatization β-Naphthol and aziridine Formation of chiral products through dearomatization alfachemic.com
MgCl₂ / Et₃N Anti-aldol reaction Chiral N-acyloxazolidinone High diastereoselectivity (dr up to 32:1) thieme-connect.com
Magnesium ferrite (MgFe₂O₄) Hydroxylation of phenol Phenol and hydrogen peroxide Catalytic preparation of benzenediol via a radical mechanism alfachemic.com

Opportunities for Green Chemistry and Sustainable Synthesis in this compound Research

The principles of green chemistry strongly advocate for the use of catalysts that are abundant, non-toxic, and efficient. Magnesium fits these criteria perfectly, being one of the most common elements in the Earth's crust. amu.edu.pl Its low toxicity and cost make it an attractive alternative to many transition metals used in catalysis. amu.edu.pl The application of these principles to this compound chemistry presents significant opportunities for developing more sustainable synthetic methodologies.

One major opportunity lies in the development of solvent-free or solvent-minimized reaction conditions. Mechanochemistry, which involves conducting reactions by grinding solid reactants together in a ball mill, is a promising green technique. nih.gov This approach has been successfully used for the synthesis of Grignard reagents in air without the need for dry organic solvents, which are a major source of chemical waste. nih.gov Applying mechanochemical methods to reactions involving this compound could drastically reduce solvent usage and simplify reaction setups. For example, magnesium oxide nanoparticles have been used as an efficient catalyst in solvent-free Knoevenagel condensation reactions at room temperature. nih.gov

Furthermore, the inherent atom economy of reactions like the Michael addition aligns well with green chemistry goals. nih.gov Research into heterogeneous magnesium catalysts, such as nanocrystalline magnesium oxide, offers the potential for easy catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net By focusing on the development of recyclable magnesium catalysts, solvent-free reaction conditions, and processes with high atom economy, research involving this compound can contribute to the creation of more environmentally benign chemical syntheses.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches This table is interactive. You can sort and filter the data.

Feature Traditional Approach (e.g., Grignard Synthesis) Green Approach (e.g., Mechanochemistry) Sustainability Advantage
Solvent Requires dry, inert organic solvents (e.g., diethyl ether, THF) wikipedia.org Solvent-free or minimal solvent nih.govnih.gov Reduces volatile organic compound (VOC) emissions and waste.
Conditions Strict exclusion of air and water required wikipedia.org Can often be performed in air nih.gov Simplifies procedure and reduces need for inert gas lines.
Catalyst Often stoichiometric use of magnesium metal Catalytic amounts of reusable solid bases (e.g., MgO) nih.govresearchgate.net Reduces metal waste and allows for catalyst recycling.
Energy Often requires heating or refluxing Mechanical energy input (grinding); can be run at room temperature nih.gov Potentially lower energy consumption.

Q & A

Q. What are the standard methodologies for synthesizing β-keto esters using magnesium ethyl malonate?

this compound (or potassium ethyl malonate) is a key intermediate in synthesizing β-keto esters. A widely used method involves reacting potassium ethyl malonate with acyl chlorides under catalysis by anhydrous magnesium chloride (MgCl₂) and triethylamine. This system avoids hazardous reagents like Grignard compounds or sodium hydride. The reaction proceeds via formation of a magnesium malonate complex, which facilitates nucleophilic acylation. Typical yields exceed 80% under mild conditions (60–80°C, 2–4 hours) .

Q. How does magnesium chloride enhance the acylation efficiency of ethyl malonate derivatives?

MgCl₂ acts as a Lewis acid, coordinating with the carbonyl oxygen of acyl chlorides to stabilize the transition state and increase electrophilicity. Simultaneously, it assists in deprotonating ethyl malonate to generate the reactive enolate. This dual role accelerates the acylation process while minimizing side reactions like hydrolysis of acyl chlorides. Triethylamine is often added to scavenge HCl, further improving reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound intermediates?

Key techniques include:

  • NMR spectroscopy : To confirm the structure of intermediates (e.g., shifts at δ 3.5–4.5 ppm for ester protons).
  • Gas chromatography-mass spectrometry (GC-MS) : To detect volatile byproducts (e.g., ethene, CO₂) formed during thermal decomposition of malonate esters .
  • Titrimetry/Conductivity : For quantifying malonate dissociation constants (e.g., ethyl malonic acid has a pKa₁ of 2.99) .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective mono- vs. di-substitution in malonate-based nucleophilic additions?

Selectivity depends on stoichiometry and reaction time. For example, reacting tetraiodo-BODIPY with 1 equivalent of ethyl malonate in acetonitrile (reflux, 10 minutes) yields 72% mono-substituted product. Increasing to 2.5 equivalents extends the reaction time (5 hours) and shifts the product distribution toward di-substitution (69% yield). MgCl₂ or NaH can modulate reactivity by altering the nucleophile’s strength .

Q. What mechanistic insights explain contradictory outcomes in abnormal Michael reactions involving diethyl malonate?

In the abnormal Michael reaction, diethyl malonate may form rearranged products (e.g., ethyl(5-keto-α-ethoxycarbonyl-1-methylcyclohexyl)acetate) due to ethoxycarbonyl group transfer. Competing pathways arise from the enolate’s resonance stabilization and steric effects. Computational studies or isotopic labeling (e.g., ¹³C-tracing) can clarify whether the reaction proceeds via direct conjugate addition or intermediate cyclization .

Q. How do solvent systems influence the stability and reactivity of this compound complexes?

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize magnesium-coordinated enolates by solvating counterions. In contrast, protic solvents (e.g., ethanol) promote proton exchange, leading to premature hydrolysis. A study in hot compressed water-alcohol mixtures showed that ethanol concentration >50% suppresses malonate decomposition, enhancing yields in esterification reactions .

Methodological Challenges and Data Interpretation

Q. What strategies mitigate data discrepancies in quantifying malonate derivatives via chromatography?

Malonate esters (e.g., diethyl acylmalonates) decompose in metallic GC injection ports, producing fragments like CO₂ and ethene. Use of inert column materials (e.g., fused silica) and lower injection temperatures (<200°C) minimizes degradation. For quantitative analysis, HPLC with UV detection (λ = 210–220 nm) is preferred .

Q. How can competing pathways in malonate-based cyclopropanation reactions be resolved?

Cyclopropanation using 1,3-dibromopropane and sodium ethoxide often competes with alkylation. Kinetic control (low temperature, short reaction time) favors cyclopropane formation, while thermodynamic conditions (reflux, excess dibromopropane) shift the equilibrium toward linear alkylation. Monitoring via TLC or in situ IR spectroscopy helps identify dominant pathways .

Tables of Key Data

Reaction Catalyst System Yield (%) Conditions Reference
β-Keto ester synthesisMgCl₂ + Et₃N82–8860–80°C, 2–4 h
BODIPY mono-substitutionNaH, CH₃CN72Reflux, 10 min
CyclopropanationNaOEt, EtOH7.22*60–65°C, 1 h
Barbital synthesisNaOEt, EtOH (cyclization)65–70Ac₂O, glacial acetic acid

Note: Low yield in cyclopropanation highlights the need for optimization.

Contradictions and Open Questions

  • vs. 14 : While both highlight MgCl₂’s role in acylation, emphasizes its utility in metalating potassium ethyl malonate, whereas focuses on its Lewis acid properties. Further studies are needed to unify these mechanistic models.
  • : The abnormal Michael reaction’s reliance on ethoxycarbonyl transfer lacks direct experimental validation. Advanced techniques like cryo-EM or ultrafast spectroscopy could resolve ambiguities.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnesium ethyl malonate
Reactant of Route 2
Reactant of Route 2
Magnesium ethyl malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.